(4-Chloro-3-methylphenoxy)acetyl chloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of (4-Chloro-3-methylphenoxy)acetyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks an electrophilic carbon in the this compound molecule, leading to the substitution of the chloride group . The exact mechanism can be either SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The compound is involved in the Friedel-Crafts acylation reaction , a type of electrophilic aromatic substitution reaction . In this reaction, an acyl group is introduced into the aromatic ring . The compound can also participate in the Suzuki-Miyaura coupling reaction , a popular method for forming carbon-carbon bonds .
Pharmacokinetics
Based on its chemical structure and reactivity, we can infer that it may be metabolized in the liver and excreted primarily via the kidneys .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the substitution of the chloride group or the introduction of an acyl group into an aromatic ring . These reactions are fundamental in organic synthesis and are widely used in the production of various chemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by the polarity of the solvent, temperature, and the presence of a catalyst . Moreover, the compound’s stability and reactivity can be influenced by storage conditions, such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenoxy)acetyl chloride typically involves the reaction of 4-chloro-3-methylphenol with acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form (4-Chloro-3-methylphenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols, which react with this compound to form amides and esters, respectively.
Bases: Bases like pyridine are often used to neutralize the hydrochloric acid formed during reactions.
Major Products
Amides: Formed when this compound reacts with amines.
Esters: Formed when it reacts with alcohols.
Scientific Research Applications
(4-Chloro-3-methylphenoxy)acetyl chloride is primarily used in proteomics research. It is utilized in the synthesis of various compounds that are studied for their biological activities .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-methylphenol): A precursor in the synthesis of (4-Chloro-3-methylphenoxy)acetyl chloride.
(4-Chloro-3-methylphenoxy)acetic acid: A hydrolysis product of this compound.
Uniqueness
This compound is unique due to its specific reactivity and applications in proteomics research. Its ability to form various derivatives makes it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)acetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRKVXYENKPUPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261100 | |
Record name | 2-(4-Chloro-3-methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39784-11-7 | |
Record name | 2-(4-Chloro-3-methylphenoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39784-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-3-methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.